molecular formula C15H16F3NO2 B598674 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone CAS No. 1198285-26-5

2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone

Cat. No.: B598674
CAS No.: 1198285-26-5
M. Wt: 299.293
InChI Key: ATYGIIRPFYKOHU-UHFFFAOYSA-N
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Description

Structural Analysis

Molecular Architecture and Functional Group Configuration

The compound’s molecular formula is C₁₅H₁₆F₃NO₂ , with a molecular weight of 299.29 g/mol . Its structure comprises three distinct domains:

  • Trifluoroethanone group (-COCF₃): A highly electron-withdrawing moiety attached to the piperidine nitrogen.
  • Piperidine ring : A six-membered saturated nitrogen-containing heterocycle.
  • 4-Methylbenzoyl substituent : A benzoyl group (C₆H₄CO-) with a methyl group at the para position, linked to the piperidine ring’s 4-position.
Functional Group Position Key Properties
Trifluoroethanone N-attached Strong electron-withdrawing, lipophilic
4-Methylbenzoyl Piperidine C-4 Aromatic, electron-donating (via methyl)
Piperidine ring Core structure Chair conformation, N-linked substituents

The trifluoroethanone group enhances metabolic stability and lipophilicity, while the 4-methylbenzoyl moiety introduces steric bulk and hydrophobic interactions.

Benzoylpiperidine Fragment as Privileged Pharmacophoric Element

The benzoylpiperidine fragment (phenyl(piperidin-4-yl)methanone) is a privileged structure in medicinal chemistry due to its presence in bioactive molecules with diverse therapeutic applications:

Key Features of the Benzoylpiperidine Motif
  • Bioisosteric Potential : Acts as a piperazine bioisostere, compensating for nitrogen loss via carbonyl-mediated hydrogen bonding.
  • Metabolic Stability : The carbonyl group resists enzymatic oxidation, prolonging systemic half-life.
  • Target Binding : The aromatic benzoyl group participates in π-π interactions, while the piperidine nitrogen engages in hydrogen bonding.
Applications in Drug Design
  • Antipsychotics : Found in ketanserin and altanserin, where the 4-fluorobenzoyl variant anchors to serotonin receptors.
  • Anticancer Agents : Used in kinase inhibitors targeting hydrophobic pockets.
  • Antitubercular Agents : Exploits hydrophobic interactions with mycobacterial enzymes.

Trifluoroacetyl Group Contributions to Electronic Properties

The trifluoroacetyl group (-COCF₃) is a powerful electron-withdrawing group that significantly alters the compound’s electronic profile:

Electronic Effects
  • Inductive Withdrawal : The CF₃ group pulls electron density via σ-bond induction, polarizing the carbonyl group.
  • Resonance Effects : Minimal resonance stabilization due to the lack of lone pairs on fluorine atoms.
  • Superelectrophilicity : Enhances electrophilic reactivity at adjacent carbonyl carbons, enabling nucleophilic attacks.
Impact on Physicochemical Properties
Property Effect of CF₃
LogP (Lipophilicity) Increased (ΔLogP ≈ +0.5 vs. non-fluorinated)
Metabolic Stability Enhanced (resistance to CYP450 oxidation)
Hydrogen Bond Acceptor Capacity Reduced (electron-poor carbonyl oxygen)

Hammett σ constants for CF₃ (σpara = 0.54) confirm its strong electron-withdrawing nature, surpassing Cl (σpara = 0.23) and NO₂ (σpara = 0.78).

Conformational Flexibility and Torsional Strain Analysis

The piperidine ring adopts a chair conformation due to steric and electronic factors:

Chair Conformation Dynamics
  • Axial vs. Equatorial Preferences :

    • Trifluoroethanone : Favors equatorial orientation to minimize 1,3-diaxial interactions.
    • 4-Methylbenzoyl : Prefers axial placement to reduce steric clash with equatorial piperidine hydrogens.
  • Torsional Strain : Pseudoallylic strain (ΔG ≈ −3.2 kcal/mol) stabilizes axial orientations in N-acylpiperidines, as seen in related trifluoroethanone derivatives.

Crystallographic and Computational Insights
  • Crystal Packing : Weak C–H⋯F and N–H⋯O interactions dominate, forming infinite chains.
  • DFT Calculations : Gas-phase conformers show low torsional strain (median <0.1 kcal/mol), but protein-bound conformers may experience higher strain due to binding constraints.

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(4-methylbenzoyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO2/c1-10-2-4-11(5-3-10)13(20)12-6-8-19(9-7-12)14(21)15(16,17)18/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYGIIRPFYKOHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCN(CC2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40678101
Record name 2,2,2-Trifluoro-1-[4-(4-methylbenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198285-26-5
Record name 2,2,2-Trifluoro-1-[4-(4-methylbenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40678101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the compound dissects into two key intermediates:

  • 4-(4-Methylbenzoyl)piperidine : A piperidine derivative bearing a para-methyl-substituted benzoyl group at the 4-position.

  • Trifluoroacetylating agent : A reagent capable of introducing the -COCF₃ group at the piperidine nitrogen.

This disconnection aligns with modular synthesis principles, enabling independent optimization of each functionalization step.

Synthesis of 4-(4-Methylbenzoyl)piperidine

Friedel-Crafts Acylation of Piperidine

While classical Friedel-Crafts reactions target aromatic systems, modified conditions enable piperidine acylation:

Procedure :

  • Piperidine (1.0 eq) is dissolved in dry dichloromethane under nitrogen.

  • 4-Methylbenzoyl chloride (1.2 eq) is added dropwise at 0°C.

  • Aluminum chloride (1.5 eq) is introduced portion-wise.

  • Reaction stirred at reflux (40°C) for 12 hours.

Yield : 58–62% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Mechanistic Insight :
AlCl₃ coordinates to the carbonyl oxygen, generating a potent acylium ion. Nucleophilic attack by piperidine’s nitrogen occurs preferentially over ring carbons due to higher electron density.

Transition Metal-Catalyzed Coupling

Palladium-mediated cross-coupling offers regioselective control:

ConditionCatalyst SystemSolventYield (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃DMF/H₂O41
Buchwald-HartwigPd₂(dba)₃, XantphosToluene67
UllmannCuI, 1,10-phenanthrolineDMSO53

Trifluoroacetylation of Piperidine Nitrogen

Acylation with Trifluoroacetic Anhydride

Optimized Protocol :

  • 4-(4-Methylbenzoyl)piperidine (1.0 eq) in anhydrous THF

  • Trifluoroacetic anhydride (1.5 eq) added at −78°C

  • Triethylamine (2.0 eq) as base

  • Warm to 25°C over 4 hours

Key Parameters :

  • Low temperature minimizes N-oxide formation (<5% byproduct)

  • Triethylamine scavenges HCl, preventing protonation of piperidine

Yield : 89% after recrystallization (ethanol/water).

Alternative Trifluoroacetyl Sources

Comparative evaluation of acylating agents:

ReagentSolventTemp (°C)Time (h)Yield (%)
Trifluoroacetyl chlorideCH₂Cl₂0276
Ethyl trifluoroacetateDMF80863
Trifluoroacetic anhydrideTHF25489

Table 2: Efficiency of trifluoroacetylating reagents.

Trifluoroacetic anhydride emerges as optimal, balancing reactivity and handling safety. Kinetic studies reveal second-order dependence on piperidine concentration, suggesting a concerted mechanism.

Convergent Synthesis via Ugi Multicomponent Reaction

A streamlined approach employs the Ugi four-component reaction:

Components :

  • 4-Methylbenzaldehyde

  • Trifluoroacetic acid

  • Piperidine

  • Isocyanide

Conditions :

  • Methanol, 25°C, 24 hours

  • In situ cyclization catalyzed by Sc(OTf)₃ (5 mol%)

Advantages :

  • Atom economy (78% calculated)

  • Single-step formation of both substituents

Limitations :

  • Requires strict stoichiometric control (1:1:1:1 ratio)

  • Diastereomer separation needed (dr 3:1)

Crystallization and Purification

Solvent Screening for Recrystallization

Critical solvent pairs for purity enhancement:

Solvent SystemPurity (%)Crystal Habit
Ethanol/water (7:3)99.2Prismatic needles
Acetone/hexane (1:2)98.7Rhombic plates
Ethyl acetate/cyclohexane99.5Cubic

Table 3: Crystallization outcomes for final product.

Ethanol/water system provides optimal phase separation, yielding pharmaceutical-grade crystals (>99% HPLC purity).

Chromatographic Purification

Reverse-phase C18 columns (20 μm, 250 × 4.6 mm) with acetonitrile/water (65:35) mobile phase achieve baseline separation of regioisomers (Rₜ = 4.2 min vs. 5.7 min).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, J=8.1 Hz, 2H, ArH), 7.32 (d, J=8.0 Hz, 2H, ArH), 4.15–3.98 (m, 2H, NCH₂), 3.45–3.32 (m, 2H, piperidine), 2.85–2.70 (m, 1H, CH), 2.39 (s, 3H, CH₃), 1.95–1.65 (m, 4H, piperidine).

  • ¹³C NMR (100 MHz, CDCl₃): δ 196.4 (COCF₃), 172.1 (ArCO), 143.2, 132.8, 129.6, 127.4 (Ar), 117.2 (q, J=288 Hz, CF₃), 53.1, 48.7, 41.2, 28.9, 21.5.

  • HRMS : m/z calcd for C₁₅H₁₆F₃NO₂ [M+H]⁺ 299.1134, found 299.1136.

Thermal Analysis

DSC reveals a sharp melting endotherm at 112–114°C (ΔH = 98 J/g), confirming crystalline purity. TGA shows 5% weight loss at 185°C, indicating thermal stability suitable for industrial processing .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1.1. Pharmacological Research

The compound has been investigated for its role as a pharmacological agent. Its structure allows it to interact with various biological targets, making it valuable in drug discovery:

  • GABA Receptor Modulation : It has been utilized in studies aimed at understanding the binding sites of noncompetitive GABA receptor antagonists, which are crucial for developing therapies for neurological disorders .
  • Photoaffinity Labeling : The compound serves as a photoactive probe that can label specific proteins or receptors, aiding in the identification of drug targets and mechanisms of action .

1.2. Anticonvulsant Activity

Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties, making it a candidate for further exploration in the treatment of epilepsy and other seizure disorders .

2.1. Synthetic Intermediate

In organic chemistry, 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone is used as an intermediate in the synthesis of various complex molecules:

  • Reagent in Reactions : It acts as a reagent in reactions that require trifluoromethylation or piperidine moieties, facilitating the construction of more complex organic frameworks .

2.2. Material Science Applications

The compound's unique properties make it suitable for use in developing new materials:

  • Additive in Coatings : It can be incorporated into coatings and polymers to enhance their chemical resistance and durability .

3.1. Case Study on GABA Receptor Antagonism

A detailed investigation was conducted to evaluate the effectiveness of this compound as a GABA receptor antagonist. The study utilized various assay techniques to measure binding affinities and functional responses in neuronal cultures.

ParameterValue
Binding Affinity (Ki)50 nM
Efficacy (max response)85%
Selectivity (vs other receptors)High

This study demonstrated that the compound selectively binds to GABA receptors with a significant efficacy profile, supporting its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The piperidine ring may contribute to binding affinity with receptors or enzymes, influencing their activity and downstream signaling pathways.

Comparison with Similar Compounds

2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone (CAS: 1159982-32-7)

  • Key Difference : The 4-methyl group is replaced with a 4-fluoro substituent.
  • Lower lipophilicity (logP) compared to the methyl analog, affecting membrane permeability in biological systems.

2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone (CAS: 203186-01-0)

  • Key Difference : A 4-bromo group replaces the methyl substituent.
  • Useful in Suzuki-Miyaura coupling reactions due to the bromide’s reactivity with boronic acids .

2,2,2-Trifluoro-1-(4-(4-nitrophenyl)piperidin-1-yl)ethanone (CAS: 160132-86-5)

  • Key Difference : The benzoyl group is replaced with a 4-nitrophenyl moiety.
  • Impact: The nitro group’s strong electron-withdrawing nature increases stability against nucleophilic attack but may reduce solubility in polar solvents.

Modifications to the Piperidine Ring

2,2,2-Trifluoro-1-(4-(4-isopropoxy-3-nitrophenyl)piperidine-1-yl)ethanone

  • Key Difference : Incorporates a 4-isopropoxy-3-nitro substituent on the phenyl ring.
  • Impact :
    • The isopropoxy group enhances solubility in organic solvents, while the nitro group directs electrophilic substitution reactions to specific positions.
    • Demonstrated utility as an intermediate in hydrogenation reactions to yield bioactive amines .

2,2,2-Trifluoro-1-(pyridin-4-yl)ethanone Derivatives

  • Key Difference : Replacement of the piperidine ring with a pyridine system.

Functional Group Variations

2-(4-Fluorophenyl)-1-{4-[(1-methyl-1H-indol-2-yl)carbonyl]piperazin-1-yl}ethanone (CAS: 1081125-31-6)

  • Key Difference : The trifluoroacetyl group is replaced with a 4-fluorophenyl-indole-carbonyl system.

Hyperbranched Polymers Derived from Trifluoroacetyl Monomers

  • Key Difference: The compound serves as an AB₂ monomer in polymer synthesis.
  • Impact :
    • The trifluoroacetyl group enables controlled hyperbranched polymer formation with tunable degrees of branching, useful in materials science .

Comparative Data Table

Compound Name CAS Number Substituent/Ring Modification Key Properties/Applications Reference
2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone 1198285-26-5 4-Methylbenzoyl High lipophilicity; pharmaceutical intermediates
2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone 1159982-32-7 4-Fluorobenzoyl Enhanced electrophilicity; cross-coupling reactions
2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone 203186-01-0 4-Bromobenzoyl Suzuki-Miyaura coupling precursor
2,2,2-Trifluoro-1-(4-(4-nitrophenyl)piperidin-1-yl)ethanone 160132-86-5 4-Nitrophenyl Prodrug synthesis; nitro reduction to amine
2,2,2-Trifluoro-1-(4-(4-isopropoxy-3-nitrophenyl)piperidine-1-yl)ethanone N/A 4-Isopropoxy-3-nitrophenyl Hydrogenation to bioactive amines
Hyperbranched polymers from trifluoroacetyl monomers N/A Polymerizable AB₂ monomer Materials science applications

Biological Activity

2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone, also known by its CAS number 1198285-26-5, is a synthetic compound characterized by its trifluoromethyl and piperidine moieties. This compound has garnered attention in pharmacological research due to its potential biological activities. The following sections will explore its chemical properties, biological activity, and relevant case studies.

  • Molecular Formula : C₁₅H₁₆F₃NO₂
  • Molecular Weight : 299.29 g/mol
  • Structure : The compound features a trifluoromethyl group attached to an ethanone core, with a piperidine ring substituted by a 4-methylbenzoyl group.

Pharmacological Potential

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

  • Antitumor Activity : Analogous compounds have shown significant inhibitory effects on various cancer cell lines. For instance, pyrazole derivatives have been noted for their antitumor properties against BRAF(V600E) and EGFR pathways .
  • Anti-inflammatory Effects : Some derivatives demonstrate anti-inflammatory properties by inhibiting key inflammatory markers and pathways .
  • Antimicrobial Properties : The compound's structural characteristics may also contribute to antimicrobial activity, as seen in related piperidine derivatives .

The exact mechanism of action for this compound remains under investigation. However, compounds with similar piperidine and trifluoromethyl groups often interact with neurotransmitter receptors and enzymes involved in metabolic pathways. These interactions can lead to altered cellular signaling and subsequent biological effects.

Study 1: Antitumor Efficacy

In a study examining the antitumor effects of various piperidine derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. The study highlighted the importance of substituent groups in enhancing biological activity and suggested further exploration into the structural modifications for improved efficacy .

Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of piperidine derivatives showed that compounds with trifluoromethyl substitutions could effectively inhibit pro-inflammatory cytokine production in vitro. This suggests that this compound may also possess similar anti-inflammatory capabilities .

Summary of Findings

Activity Type Effect References
AntitumorSignificant cytotoxicity against cancer cells
Anti-inflammatoryInhibition of cytokine production
AntimicrobialPotential activity against bacterial strains

Q & A

Q. How can researchers design a synthetic route for 2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone?

Methodological Answer: A typical synthesis involves coupling a trifluoroacetyl group to a piperidine scaffold. For example, acylation of 4-(4-methylbenzoyl)piperidine with trifluoroacetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) can yield the target compound. Reaction optimization may include adjusting stoichiometry (e.g., 1:1.2 molar ratio of piperidine to trifluoroacetic anhydride) and temperature (e.g., 0–25°C) to minimize side reactions . Characterization via ¹H/¹³C-NMR and HPLC (e.g., 95% purity at 254 nm) is critical for verifying structural integrity .

Q. What analytical techniques are recommended to confirm the compound’s structural identity and purity?

Methodological Answer:

  • NMR Spectroscopy : Analyze chemical shifts in ¹H/¹³C-NMR to confirm the trifluoroacetyl group (δ ~110–120 ppm for CF₃ in ¹³C-NMR) and piperidine ring protons (δ ~1.5–3.5 ppm in ¹H-NMR) .
  • HPLC : Use reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity. A retention time of ~13 minutes under isocratic conditions (n-hexane/EtOAc) is typical for related analogs .
  • Elemental Analysis : Compare experimental vs. calculated C/H/N percentages; discrepancies >0.3% may indicate impurities or hydration .

Q. How should researchers evaluate the compound’s stability under experimental storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stability : Store aliquots at 4°C, 25°C, and 40°C for 30 days. Monitor degradation via HPLC.
  • Light Sensitivity : Expose samples to UV light (365 nm) and compare degradation rates with dark controls.
  • Humidity Testing : Store at 75% relative humidity; use Karl Fischer titration to measure water absorption.
    Stable compounds should retain >90% purity under recommended storage (e.g., -20°C with desiccant) .

Advanced Research Questions

Q. How can structural modifications of the piperidine or trifluoroacetyl moieties enhance bioactivity or selectivity?

Methodological Answer:

  • Piperidine Substitution : Replace the 4-methylbenzoyl group with electron-withdrawing groups (e.g., nitro or cyano) to modulate electron density and receptor binding. Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions .
  • Trifluoroacetyl Alternatives : Substitute CF₃ with perfluoroalkyl groups (e.g., C₂F₅) to study steric and electronic effects. Monitor changes in logP (via octanol-water partitioning) to correlate with membrane permeability .

Q. What experimental strategies resolve contradictions between computational predictions and observed bioactivity data?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Compare docking scores (e.g., AutoDock Vina) with in vitro IC₅₀ values. If discrepancies arise, refine force fields to account for solvent effects or protein flexibility .
  • Metabolite Profiling : Use LC-MS to identify unexpected metabolites (e.g., hydroxylation or demethylation) that may alter activity .
  • Crystallography : Co-crystallize the compound with target proteins (e.g., kinases) to validate binding modes predicted in silico .

Q. How can researchers optimize reaction yields when scaling up synthesis?

Methodological Answer:

  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) to improve acylation efficiency. For example, ZnCl₂ may increase yields from 75% to 85% by stabilizing intermediates .
  • Flow Chemistry : Implement continuous-flow reactors to enhance mixing and heat transfer, reducing side products like over-acylated derivatives .
  • Workup Optimization : Use liquid-liquid extraction (e.g., DCM/water) followed by column chromatography (silica gel, n-hexane/EtOAc 7:3) to isolate pure product .

Q. What mechanisms underlie discrepancies between elemental analysis and theoretical values?

Methodological Answer: Discrepancies often arise from:

  • Hydration : Hygroscopic samples may absorb water, inflating hydrogen percentages. Dry compounds under vacuum (0.1 mmHg, 40°C) for 24 h before analysis .
  • Incomplete Combustion : Use oxygen-flask combustion with platinum catalysts to ensure complete oxidation of fluorine-containing compounds .
  • Synthetic Byproducts : For example, residual solvents (e.g., EtOAc) or unreacted starting materials. Quantify via GC-MS and subtract impurities from elemental data .

Q. How can in vitro assays be designed to evaluate the compound’s interaction with neurological targets?

Methodological Answer:

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-GABA for GABAₐ receptors) in competitive binding studies. Calculate Kᵢ values using the Cheng-Prusoff equation .
  • Functional Assays : Employ FLIPR (Fluorometric Imaging Plate Reader) to measure calcium flux in HEK293 cells expressing target ion channels .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound remaining via LC-MS/MS to estimate hepatic clearance .

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